ACT-387042
Description
ACT-387042 is a novel bacterial topoisomerase inhibitor (BTI) developed to address multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant Streptococcus pneumoniae . It selectively targets bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes critical for DNA replication and repair. Preclinical studies demonstrate potent in vitro activity, with MIC values ranging from 0.03 to 0.125 mg/L against resistant strains of S. aureus and S. pneumoniae . Pharmacokinetic/pharmacodynamic (PK/PD) studies in the neutropenic murine thigh infection model further validated its efficacy, showing dose-dependent bacterial reduction of up to 3–4 log10 CFU/thigh .
Properties
CAS No. |
1229514-11-7 |
|---|---|
Molecular Formula |
C23H26FN5O4S |
Molecular Weight |
487.5504 |
IUPAC Name |
(S)-1-((2S,5R)-5-(((6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazin-3-yl)methyl)amino)tetrahydro-2H-pyran-2-yl)-2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)ethan-1-ol |
InChI |
InChI=1S/C23H26FN5O4S/c1-31-21-5-3-17-22(27-21)15(16(24)11-26-17)9-18(30)19-4-2-13(12-33-19)25-10-14-8-20-23(29-28-14)32-6-7-34-20/h3,5,8,11,13,18-19,25,30H,2,4,6-7,9-10,12H2,1H3/t13-,18+,19+/m1/s1 |
InChI Key |
JYSPYEGADQXZPH-VMDGZTHMSA-N |
SMILES |
O[C@H]([C@@H]1CC[C@@H](NCC2=CC(SCCO3)=C3N=N2)CO1)CC4=C(N=C(OC)C=C5)C5=NC=C4F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-387042; ACT-387042; ACT387042. |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Similarities:
- Mechanism of Action: Both inhibit bacterial type II topoisomerases, retaining activity against strains resistant to β-lactams and fluoroquinolones .
- Spectrum of Activity : Effective against MRSA and drug-resistant S. pneumoniae with nearly identical MIC ranges (0.03–0.125 mg/L) .
- Resistance Profile : Neither compound showed altered efficacy against methicillin-, penicillin-, or ciprofloxacin-resistant strains .
Key Differences:
| Parameter | This compound | ACT-292706 |
|---|---|---|
| AUC/MIC for Stasis | S. aureus: 43; S. pneumoniae: 10 | S. aureus: 69; S. pneumoniae: 25 |
| 1-Log Kill Target | 2- to 4-fold higher than stasis | 2- to 4-fold higher than stasis |
| Species-Specific PD | Lower target for S. pneumoniae | Higher target for S. pneumoniae |
This compound requires significantly lower free-drug AUC/MIC ratios to achieve stasis in S. pneumoniae infections (10 vs. 25 for ACT-292706), suggesting superior potency against this pathogen .
This compound vs. NBTI 5463
NBTI 5463 is a newer BTI with expanded Gram-negative activity but shares structural motifs with this compound .
| Parameter | This compound | NBTI 5463 |
|---|---|---|
| Primary Targets | Gram-positive bacteria | Gram-negative bacteria (e.g., E. coli) |
| Resistance Mechanisms | No cross-resistance with fluoroquinolones | Targets dual enzymes (gyrase and topo IV) to reduce resistance risk |
| Clinical Stage | Preclinical murine models | Preclinical (animal efficacy data) |
While NBTI 5463 addresses Gram-negative pathogens, this compound remains superior for resistant Gram-positive infections due to its optimized PK/PD profile .
Critical Research Findings
- Murine Model Efficacy : this compound achieved near-maximal bacterial kill (3–4 log10 CFU reduction) at high doses, with AUC/MIC being the dominant PK/PD index .
- Species-Specific Targets : The lower AUC/MIC target for S. pneumoniae (10 vs. 43 for S. aureus) highlights its tailored efficacy against streptococcal infections .
- Resistance Stability: No evidence of pre-existing or emergent resistance in S. aureus or S. pneumoniae during treatment .
Data Tables
Table 1: In Vitro Activity of this compound and Comparators
| Compound | MIC Range (mg/L) | Key Pathogens Targeted |
|---|---|---|
| This compound | 0.03–0.125 | MRSA, S. pneumoniae |
| ACT-292706 | 0.03–0.125 | MRSA, S. pneumoniae |
| NBTI 5463 | 0.06–0.5 | E. coli, K. pneumoniae |
Table 2: PK/PD Targets for Bacterial Stasis
| Compound | S. aureus (AUC/MIC) | S. pneumoniae (AUC/MIC) |
|---|---|---|
| This compound | 43 | 10 |
| ACT-292706 | 69 | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
